

Technical Support Center: Imidafenacin & CYP3A4 Inhibitor Interactions

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Compound of Interest		
Compound Name:	Imidafenacin	
Cat. No.:	B1671753	Get Quote

This technical support resource provides researchers, scientists, and drug development professionals with essential information regarding the drug-drug interactions between **imidafenacin** and cytochrome P450 3A4 (CYP3A4) inhibitors. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for imidafenacin?

A1: **Imidafenacin** is primarily metabolized in the liver by Cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A4 (UGT1A4)[1]. The oxidative metabolism of **imidafenacin** is significantly reduced when co-administered with CYP3A4 inhibitors[1].

Q2: What is the expected impact on **imidafenacin** plasma concentrations when co-administered with a strong CYP3A4 inhibitor?

A2: Co-administration of **imidafenacin** with a potent CYP3A4 inhibitor leads to a significant increase in its plasma concentration. A clinical study involving the strong CYP3A4 inhibitor itraconazole showed a 1.32-fold increase in the maximum plasma concentration (Cmax) and a 1.78-fold increase in the area under the plasma concentration-time curve (AUC) of **imidafenacin**[2].







Q3: Are there any known effects of **imidafenacin** or its metabolites on the metabolism of other drugs?

A3: Current in vitro studies suggest that **imidafenacin** and its major metabolites do not have an inhibitory effect on the CYP-mediated metabolism of other drugs[1].

Q4: What are the clinical implications of the drug-drug interaction between **imidafenacin** and CYP3A4 inhibitors?

A4: The increase in **imidafenacin** plasma concentrations when co-administered with CYP3A4 inhibitors may lead to an increased risk of dose-related adverse effects. Therefore, caution should be exercised, and dose adjustments may be necessary when **imidafenacin** is used concomitantly with potent CYP3A4 inhibitors like itraconazole[2].

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Action
Higher than expected imidafenacin plasma concentrations in an in vivo study.	Co-administration of a known or suspected CYP3A4 inhibitor.	Review all co-administered compounds for their potential to inhibit CYP3A4. If a CYP3A4 inhibitor is present, consider its impact on imidafenacin metabolism in the interpretation of your results. For future studies, consider a washout period for the inhibitor or use an alternative non-inhibiting compound.
Inconsistent results in imidafenacin metabolism assays.	Variability in the activity of liver microsomes or recombinant CYP3A4.	Ensure the quality and activity of your microsomal or recombinant enzyme preparations. Use a positive control substrate for CYP3A4 to confirm enzyme activity. Consider lot-to-lot variability of reagents.
Difficulty replicating in vivo drug interaction findings in vitro.	The in vitro model may not fully recapitulate the complexity of in vivo drug metabolism and transport.	Consider the contribution of other metabolic pathways (e.g., UGT1A4) and drug transporters in your experimental design. A more complex model, such as primary human hepatocytes, may be necessary.
Unexpected adverse events in animal studies involving imidafenacin.	Potential drug-drug interaction with another compound in the formulation or diet that inhibits CYP3A4.	Analyze all components of the vehicle, diet, and any other administered substances for CYP3A4 inhibitory potential. A review of the literature for interactions with formulation excipients may be warranted.



Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of **imidafenacin** when administered alone and in combination with the strong CYP3A4 inhibitor, itraconazole.

Pharmacokineti c Parameter	Imidafenacin Alone (0.1 mg single dose)	Imidafenacin (0.1 mg single dose) + Itraconazole (200 mg multiple doses)	Fold Increase	90% Confidence Interval
Cmax	Data not specified in the abstract	Data not specified in the abstract	1.32	1.12 - 1.56
AUC0-∞	Data not specified in the abstract	Data not specified in the abstract	1.78	1.47 - 2.16

Data sourced from a clinical study involving 12 healthy subjects[2].

Experimental Protocols

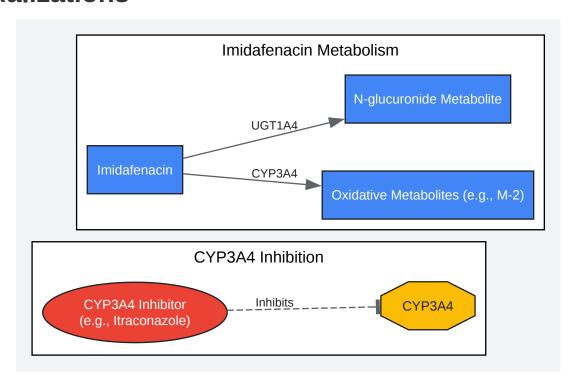
Clinical Drug-Drug Interaction Study with Itraconazole[2]

- Study Design: An open-label, self-controlled study.
- Participants: 12 healthy subjects.
- · Methodology:
 - Period I: Subjects received a single oral dose of 0.1 mg imidafenacin.
 - Period II: Subjects received multiple oral doses of 200 mg itraconazole for 9 days. On day 8 of itraconazole administration, a single oral dose of 0.1 mg imidafenacin was coadministered.



- Sample Analysis: Plasma concentrations of imidafenacin and its major metabolite metabolized by CYP3A4 (M-2) were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Pharmacokinetic Analysis: The maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve from time 0 to infinity (AUC0-∞) were calculated for imidafenacin.

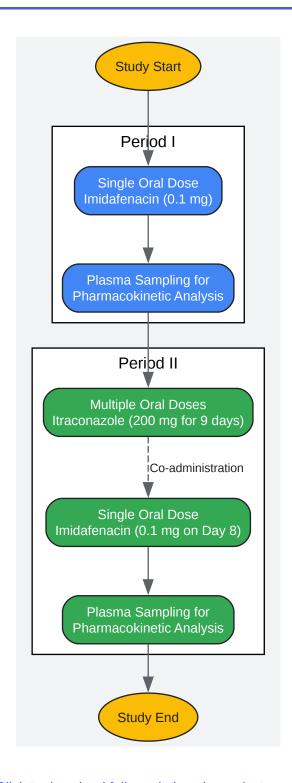
Visualizations



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Caption: Metabolic pathway of **imidafenacin** via CYP3A4 and UGT1A4, and the inhibitory effect of CYP3A4 inhibitors.





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Caption: Experimental workflow of the clinical drug-drug interaction study.







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References

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- 2. Effect of itraconazole on the pharmacokinetics of imidafenacin in healthy subjects -PubMed [pubmed.ncbi.nlm.nih.gov]
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